Lipophilicity-Driven Differentiation for CNS and Receptor-Targeted Research
[4-(4-Chlorophenyl)phenyl]methanamine exhibits a computed XLogP3 value of 3.5, representing a moderate-to-high lipophilicity profile that distinguishes it from less lipophilic analogs lacking the biphenyl core [1]. This property is crucial for optimizing blood-brain barrier penetration and receptor binding affinity in CNS-targeted programs.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.5 |
| Comparator Or Baseline | 4-Chlorobenzylamine (CAS 104-86-9): XLogP3=1.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +2.0 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
The 100-fold theoretical increase in lipophilicity (per logP unit) supports the compound's selection for projects requiring enhanced membrane permeability or hydrophobic target engagement.
- [1] PubChem. (2025). [4-(4-Chlorophenyl)phenyl]methanamine. XLogP3 Computed Property. View Source
